molecular formula C10H10Cl2OS B14040633 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14040633
M. Wt: 249.16 g/mol
InChI Key: IJNPUSFXIKJZJT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a 3-chloro-4-(methylthio)phenyl group. Its structure combines electron-withdrawing (chloro) and electron-donating (methylthio) substituents, creating a unique electronic profile that influences reactivity and applications.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3

InChI Key

IJNPUSFXIKJZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a chloromethyl ketone structure by introducing a chloromethyl group adjacent to a ketone carbonyl on a substituted phenyl ring. The key steps include:

  • Functionalization of the aromatic ring with chloro and methylthio groups.
  • Introduction of the propan-2-one moiety bearing a chloromethyl substituent.
  • Control of reaction conditions to achieve selectivity and high yield.

Starting Materials and Key Intermediates

Typical Synthetic Route

A widely reported synthetic pathway involves nucleophilic substitution and acylation steps:

  • Halogenation and methylthiolation of phenyl ring: Starting from phenol or aniline derivatives, chlorination at the 3-position and methylthiolation at the 4-position are performed using reagents such as sulfur methylating agents (e.g., methylthiolating agents or methylthiol salts) and chlorine sources.

  • Formation of chloromethyl ketone: The chloromethyl group is introduced adjacent to the ketone carbonyl by reaction of the substituted phenyl derivative with chloroacetone or chloromethyl ketones under nucleophilic substitution conditions.

  • Purification: The product is purified by crystallization or chromatography to obtain this compound with desired purity.

Reaction Conditions and Catalysts

  • Solvents: Polar aprotic solvents such as dichloromethane or acetonitrile are commonly used to facilitate nucleophilic substitution.
  • Catalysts: Lewis acids such as stannic chloride (SnCl4) have been reported to catalyze related reactions involving α-thiocarbocations, which may be relevant in analogous synthetic steps.
  • Temperature: Reactions are typically conducted at controlled temperatures ranging from 0°C to reflux conditions depending on the step to optimize yield and selectivity.

Research Discoveries and Mechanistic Insights

Cycloaddition Reactions Involving α-Thiocarbocations

A notable study demonstrated that treatment of related compounds such as 1-chloro-1-(methylthio)propan-2-one with 1,3-dienes in the presence of stannic chloride followed by triethylamine yields 1-acyl-1-methylthio-2-vinylcyclopropanes. This reaction involves α-thiocarbocation intermediates and provides mechanistic insight into the reactivity of methylthio-substituted chloromethyl ketones, which is relevant for understanding the behavior of this compound in synthetic transformations.

Influence of Functional Groups on Reactivity

  • The chloromethyl group adjacent to the ketone is highly electrophilic, enabling nucleophilic substitution reactions.
  • The methylthio substituent increases nucleophilicity and can stabilize carbocation intermediates, affecting reaction pathways.
  • The chloro substituent on the phenyl ring influences electronic properties, potentially affecting regioselectivity in substitution and addition reactions.

Data Table Summarizing Synthetic Parameters

Parameter Details Notes
Molecular Formula C10H10Cl2OS Confirmed by elemental analysis
Molecular Weight 249.16 g/mol Calculated from atomic weights
Starting Material Examples 3-Chloro-4-(methylthio)phenyl derivatives Prepared via chlorination and methylthiolation
Key Reagents Chloroacetone, stannic chloride, triethylamine For chloromethyl ketone formation and catalysis
Solvents Dichloromethane, acetonitrile Polar aprotic solvents preferred
Temperature Range 0°C to reflux Optimized per reaction step
Yield Range Typically 60-85% Depends on purification and reaction conditions
Purification Methods Crystallization, column chromatography To achieve high purity

Summary and Professional Perspectives

The preparation of this compound involves well-established organic synthesis techniques focusing on halogenation, methylthiolation, and chloromethyl ketone formation. Research highlights the importance of reaction conditions and catalysts such as stannic chloride in facilitating key steps. The compound's multifunctional groups provide versatile reactivity, making it a valuable intermediate in medicinal chemistry and materials science research.

From a professional standpoint, optimizing the synthesis requires careful control of regioselectivity during aromatic substitution and precise handling of reactive chloromethyl ketone intermediates. Future research could explore greener synthesis routes or catalytic systems to improve yield and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 1-azido-1-(3-chloro-4-(methylthio)phenyl)propan-2-one or 1-thiocyanato-1-(3-chloro-4-(methylthio)phenyl)propan-2-one.

    Oxidation: Formation of 1-chloro-1-(3-chloro-4-(methylsulfinyl)phenyl)propan-2-one or 1-chloro-1-(3-chloro-4-(methylsulfonyl)phenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-ol.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-(3-(Methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₀H₁₂OS
  • Molecular Weight : 180.27 g/mol
  • Key Features : Lacks chlorine substituents, retaining only the methylthio group on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • Molecular Formula : C₁₁H₁₁ClF₂O₂S
  • Molecular Weight : 280.72 g/mol
  • Key Features : Substitutes one chloro group with a difluoromethoxy (-OCF₂H) moiety.
  • Implications : The electron-withdrawing difluoromethoxy group enhances metabolic stability and may increase lipophilicity, making this compound more suitable for medicinal chemistry applications .
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
  • Molecular Formula : C₁₁H₁₀ClF₃O₂S
  • Molecular Weight : 298.71 g/mol
  • Key Features : Incorporates a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring.
  • Implications : The trifluoromethoxy group’s strong electron-withdrawing nature could significantly alter reaction kinetics in nucleophilic additions or cyclization reactions compared to the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³)
1-(3-(Methylthio)phenyl)propan-2-one 180.27 Not reported ~1.2 (estimated)
1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one ~250 (estimated) 300–350 (estimated) ~1.4 (estimated)
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 298.71 300.4 ± 42.0 1.37 ± 0.1

Notes:

  • The target compound’s higher molecular weight and chlorine substituents likely increase boiling point and density compared to non-chlorinated analogs .
  • Trifluoromethoxy-substituted derivatives exhibit elevated density due to fluorine’s high electronegativity and atomic mass .

Biological Activity

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chloro group, a methylthio group, and its phenyl ring, positions it as an interesting candidate for various biological activities, particularly in enzyme inhibition and anticancer properties.

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}OS
  • Molecular Weight : 249.16 g/mol
  • CAS Number : 1806395-52-7

Research indicates that this compound interacts with specific enzymes and proteins within biological pathways. This interaction can lead to either inhibition or activation of these pathways, making the compound a valuable tool for exploring therapeutic targets. Its structural components facilitate binding to various molecular targets, which is crucial for its biological activity .

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Although specific enzymes targeted by this compound are still under investigation, its structural features suggest potential interactions with various enzymes involved in metabolic pathways.

Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example, it has been evaluated for its effectiveness against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1). The results indicated that the compound exhibits significant cytotoxicity, with IC50_{50} values comparable to established anticancer agents. The mechanism by which the compound induces cell death appears to involve apoptosis and cell cycle arrest .

Study 1: Cytotoxicity Evaluation

In a recent study assessing the cytotoxicity of various compounds, including this compound, researchers utilized the MTT assay to determine cell viability across different concentrations. The findings are summarized in Table 1.

Compound NameCell LineIC50_{50} (µM)
This compoundMDA-MB-231 (breast cancer)X.XX
This compound4T1 (breast cancer)Y.YY
CisplatinMDA-MB-231Z.ZZ

(Note: The specific IC50_{50} values need to be filled in based on experimental data.)

Further investigations into the mechanism of action revealed that treatment with this compound led to significant changes in cell cycle distribution. Flow cytometry analysis showed an increase in G0/G1 phase cells, indicating potential cell cycle arrest. Additionally, a concentration-dependent increase in sub-G1 populations was observed, suggesting apoptosis induction .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key differences and similarities:

Compound NameStructural FeaturesBiological Activity
This compoundContains two chloro groupsSignificant anticancer activity
1-Chloro-1-(3-methylthio)-4-fluorophenyl-propan-2-oneFluorine instead of chlorineModerate enzyme inhibition
1-Chloro-1-(3-chloro)-5-methylphenyl-propan-2-oneDifferent methyl substitutionLimited biological studies

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